6-Azaspiro[3.5]nonane hydrochloride
Description
Structure
3D Structure
Properties
CAS No. |
71873-27-3 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15N/c1-3-8(4-1)5-2-6-9-7-8/h9H,1-7H2 |
InChI Key |
OSWZGWQDPZSXLZ-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CCCNC2.Cl |
Canonical SMILES |
C1CC2(C1)CCCNC2 |
Origin of Product |
United States |
The Strategic Value of Spirocyclic Systems in Chemical Design
Spirocycles, characterized by two rings fused at a single carbon atom, are increasingly recognized as privileged structures in drug discovery. tandfonline.commdpi.com Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more complex and specific interactions with biological targets. tandfonline.comconsensus.app This spatial arrangement, a departure from "flatland" molecules, often correlates with improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com
The introduction of a spirocyclic motif can enhance a molecule's properties in several ways:
Increased Three-Dimensionality: The spirocyclic core projects functional groups in a well-defined three-dimensional space, facilitating optimal binding to protein targets. tandfonline.com
Improved Physicochemical Properties: The higher proportion of sp3-hybridized carbon atoms in spirocycles generally leads to increased solubility, a crucial factor for drug efficacy. tandfonline.comtandfonline.com
Conformational Rigidity: The rigid nature of spirocyclic systems can lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity. tandfonline.com This conformational control is a key advantage in structure-based drug design. consensus.app
Novelty and Diversity: Spirocyclic scaffolds represent a relatively underexplored area of chemical space, offering opportunities for the discovery of novel therapeutics. nih.gov
The synthesis of these complex structures, however, can be challenging due to the presence of a quaternary carbon at the spiro-center. tandfonline.comnih.gov Despite these synthetic hurdles, the potential benefits have spurred the development of innovative synthetic methodologies.
The Azaspiro 3.5 Nonane Motif: a Closer Look
The azaspiro[3.5]nonane framework consists of a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring through a common carbon atom. The nitrogen atom within the azetidine ring introduces a key functional handle and can significantly influence the molecule's properties. The hydrochloride salt of 6-azaspiro[3.5]nonane indicates that the nitrogen atom is protonated, forming a water-soluble salt.
The research interest in azaspiro[3.5]nonane and its derivatives stems from their potential to serve as bioisosteres for more common cyclic amines like piperidine (B6355638) and piperazine. tandfonline.comuniv.kiev.ua Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a drug candidate's properties while maintaining or enhancing its biological activity. univ.kiev.ua Studies have shown that replacing a piperidine ring with an azaspirocycle can lead to compounds with higher solubility, decreased lipophilicity, and improved metabolic stability. tandfonline.com
Research Directions for 6 Azaspiro 3.5 Nonane Hydrochloride and Its Analogs
Foundational Approaches to the Azaspiro[3.5]nonane Core
The construction of the fundamental 6-azaspiro[3.5]nonane framework relies on several established and innovative synthetic transformations. These methods are designed to efficiently create the characteristic spirocyclic junction, uniting a cyclobutane (B1203170) and a piperidine (B6355638) ring through a shared carbon atom.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful and frequently employed strategy for the formation of the 6-azaspiro[3.5]nonane core. These reactions involve the formation of a new bond within a single molecule to construct the piperidine ring of the spirocycle.
One of the most prominent examples of intramolecular cyclization is the Dieckmann condensation . This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. wikipedia.orgchemistrysteps.comlibretexts.org For the synthesis of a 6-azaspiro[3.5]nonane precursor, a suitably substituted aminodiester would be the starting material. The base, typically a strong alkoxide like sodium ethoxide, facilitates the deprotonation at the α-carbon of one ester group, which then attacks the carbonyl of the other ester, leading to the formation of a six-membered ring. wikipedia.orgchemistrysteps.com This method is particularly effective for creating five- and six-membered rings due to their inherent steric stability. wikipedia.orglibretexts.org
Another key intramolecular cyclization method is reductive amination . In this approach, a precursor molecule containing both a ketone or aldehyde and an amine functionality can cyclize to form the desired spirocyclic amine. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the saturated heterocyclic ring. wikipedia.orgmasterorganicchemistry.com Intramolecular reductive amination is a highly versatile one-pot procedure for synthesizing cyclic amines. masterorganicchemistry.com
Spiroannulation Reactions
Spiroannulation reactions provide a direct route to the spirocyclic core by forming two new bonds in a single or sequential process, creating the spiro center. These reactions often involve the reaction of a cyclic precursor with a bifunctional reagent.
A notable example involves the reaction of a cyclic ketone with an appropriate nucleophile that can undergo a subsequent cyclization. For instance, the reaction of cyclobutanone (B123998) with a suitable nitrogen-containing nucleophile, followed by a ring-closing step, can furnish the azaspiro[3.5]nonane skeleton. Transition-metal-catalyzed C-H activation-initiated spiroannulation reactions have also emerged as a highly efficient and atom-economical method for constructing diverse spirocyclic scaffolds. masterorganicchemistry.com
Multicomponent Reaction Sequences for Spirocyclic Construction
Multicomponent reactions (MCRs) offer a highly efficient and diversity-oriented approach to complex molecular architectures like spirocycles. wikipedia.org These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants.
For the construction of azaspirocycles, MCRs can be designed to assemble the spirocyclic framework in a convergent manner. For example, a three-component reaction could involve a cyclic ketone, an amine, and a third component that facilitates the spirocyclization. Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful in this regard, often proceeding through zwitterionic intermediates that can undergo subsequent cyclization to yield complex heterocyclic systems. wikipedia.org While specific MCRs for 6-azaspiro[3.5]nonane are not extensively documented, the principles of MCRs developed for other spirocyclic systems can be adapted for its synthesis.
Targeted Synthesis of this compound Precursors
The successful synthesis of this compound is critically dependent on the efficient preparation of suitable precursors. These precursors are typically open-chain or partially cyclized molecules that are designed to undergo a final ring-closing step to form the desired spirocycle.
A common strategy involves the synthesis of a protected amine precursor. For example, starting from cyclobutanone, a Wittig reaction followed by subsequent functional group manipulations can lead to a key intermediate. This intermediate can then be subjected to a sequence of reactions, such as hydroformylation and reductive amination, to introduce the necessary aminoethyl side chain. The use of protecting groups, such as the Boc (tert-butoxycarbonyl) group, is often essential to mask the reactivity of the amine functionality during the synthetic sequence. mdpi.com
Another approach involves the synthesis of a precursor already containing the quaternary carbon center. This can be achieved through the alkylation of a suitable enolate. For instance, the enolate of a protected piperidone derivative can be alkylated with a cyclobutyl-containing electrophile. Subsequent functional group transformations can then lead to a precursor ready for the final cyclization or deprotection steps.
A plausible synthetic route to a key precursor for 6-azaspiro[3.5]nonane could involve the following steps:
Preparation of a Nitrile Precursor : Reaction of cyclobutanecarbonitrile (B1293925) with a suitable base to form an anion, followed by reaction with a protected 2-(2-bromoethyl)piperidine (B1277137) derivative.
Reduction of the Nitrile : The resulting nitrile can be reduced to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).
Deprotection and Cyclization : Removal of the protecting group from the piperidine nitrogen, followed by an intramolecular cyclization, would yield the 6-azaspiro[3.5]nonane core.
Optimization of Reaction Conditions and Yield for Hydrochlorides
The final step in the synthesis is the formation of the hydrochloride salt, which is often preferred for its improved stability and handling properties. gla.ac.ukresearchgate.net Optimization of this step is crucial for achieving high purity and yield of the final product.
The formation of the hydrochloride salt is typically achieved by treating a solution of the free amine base of 6-azaspiro[3.5]nonane with hydrogen chloride. The hydrogen chloride can be introduced as a gas or as a solution in an appropriate solvent, such as diethyl ether or dioxane. nih.gov
Key parameters for optimization include:
Stoichiometry of HCl : The molar ratio of hydrogen chloride to the amine base needs to be carefully controlled to ensure complete salt formation without the presence of excess acid, which could lead to side reactions or purification challenges.
Temperature : The salt formation is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to promote the precipitation of the hydrochloride salt.
Solvent : The choice of solvent is critical as it influences the solubility of both the free base and the resulting hydrochloride salt. A solvent in which the hydrochloride salt is sparingly soluble is often chosen to facilitate its isolation by filtration.
Influence of Solvent Systems on Cyclization Efficiency
The solvent system employed during the intramolecular cyclization step can have a profound impact on the reaction efficiency and yield. The choice of solvent can influence the solubility of the reactants and intermediates, the reaction rate, and the position of chemical equilibria.
For Dieckmann condensations , aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are commonly used. nrochemistry.com These solvents are compatible with the strong bases typically employed and can effectively solvate the intermediates.
The following table summarizes the influence of solvent systems on cyclization efficiency based on general principles of intramolecular reactions:
| Solvent Type | Influence on Cyclization Efficiency | Examples |
| Polar Aprotic | Can accelerate reactions involving charged intermediates or transition states. Good for solvating metal cations in organometallic-mediated cyclizations. | Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) |
| Polar Protic | Can participate in hydrogen bonding, potentially stabilizing intermediates and transition states. Can also act as a proton source or sink. | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) |
| Nonpolar | Generally less effective for reactions involving polar or charged species. Can be useful for reactions where aggregation of reactants is desired. | Toluene, Hexane, Dichloromethane (DCM) |
Careful selection and optimization of the solvent system are therefore critical for maximizing the yield and purity of the 6-azaspiro[3.5]nonane core during the cyclization step.
Catalyst Systems and Their Mechanistic Roles
While specific catalyst systems for the direct synthesis of 6-azaspiro[3.5]nonane are not extensively documented in publicly available literature, the synthesis of analogous azaspiro compounds provides insight into potential catalytic approaches.
One plausible approach is through intramolecular reductive amination . This would typically involve a precursor molecule containing both a ketone and an amine functionality separated by a suitable linker. The cyclization is often catalyzed by an acid, which activates the ketone for nucleophilic attack by the amine, forming a cyclic iminium ion intermediate. This intermediate is then reduced in situ to the spirocyclic amine.
Commonly used reducing agents that can also act as catalysts or be part of the catalytic system include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com The mechanism involves the transfer of a hydride from the borohydride (B1222165) reagent to the electrophilic carbon of the iminium ion.
Transition metal catalysts are also employed in the synthesis of spirocyclic amines. For instance, copper salts have been used in the tandem synthesis of spiro-dipyrroloquinolines. nih.gov In such reactions, the copper catalyst can activate alkyne functionalities for subsequent intramolecular cyclization with an amine. While the specific mechanism is highly dependent on the substrates and ligands, it generally involves the coordination of the metal to the reacting groups, bringing them into proximity and lowering the activation energy for the cyclization.
Another potential catalytic approach is the use of a Lewis acid, such as titanium tetrachloride (TiCl4), to promote intramolecular Prins cyclization/Schmidt reactions for the construction of azaspiro nih.govnih.govnonane frameworks. nih.gov This suggests that Lewis acid catalysis could be a viable strategy for the synthesis of the 6-azaspiro[3.5]nonane core by activating a suitable precursor for cyclization.
A hypothetical catalytic cycle for an acid-catalyzed intramolecular reductive amination is depicted below:
Protonation of the carbonyl group of the precursor by an acid catalyst.
Intramolecular nucleophilic attack of the amine on the activated carbonyl, forming a hemiaminal intermediate.
Dehydration of the hemiaminal to form a cyclic iminium ion.
Reduction of the iminium ion by a hydride source (e.g., NaBH3CN) to yield the spirocyclic amine.
Table 1: Potential Catalyst Systems for 6-Azaspiro[3.5]nonane Synthesis (based on analogous reactions)
| Catalyst System | Reaction Type | Mechanistic Role |
| Acid Catalyst (e.g., HCl, AcOH) with NaBH3CN | Intramolecular Reductive Amination | Activates carbonyl, facilitates iminium ion formation |
| Copper Salts (e.g., CuBr) | Tandem Hydroamination/Cyclization | Activates unsaturated bonds for nucleophilic attack |
| Lewis Acids (e.g., TiCl4) | Prins Cyclization/Schmidt Reaction | Activates functional groups for cyclization |
Temperature and Pressure Effects on Reaction Selectivity
Temperature and pressure are critical parameters in the synthesis of spirocyclic amines, significantly influencing reaction rates, yields, and selectivity.
In many cyclization reactions, elevated temperatures are required to overcome the activation energy barrier. For instance, in a one-pot, three-component synthesis of azaspirononatriene derivatives, the reaction was carried out in toluene at 110 °C. nih.gov Lower temperatures resulted in slower reaction rates and lower yields. nih.gov This suggests that the synthesis of 6-azaspiro[3.5]nonane via similar multi-component or cyclization strategies would likely benefit from elevated temperatures to drive the reaction to completion.
However, temperature can also influence the selectivity of a reaction, leading to different products. In the copper-catalyzed tandem synthesis of spiro-dipyrroloquinolines and monopyrroloquinolines from 1,4-aminoalkynes, the product distribution was highly dependent on the reaction temperature. At lower temperatures (50 or 75 °C), the spiro-dipyrroloquinolines were the major products, while at higher temperatures (110 or 135 °C), the monopyrroloquinolines were predominantly formed. nih.gov This highlights the importance of precise temperature control to achieve the desired spirocyclic product.
Pressure is another important factor, particularly in reactions involving gaseous reagents or intermediates. While specific data on the effect of pressure on the synthesis of 6-azaspiro[3.5]nonane is not available, in related syntheses of spirocyclic compounds via catalytic hydrogenation, pressure plays a crucial role. For example, the reduction of a cyclic imine intermediate to a spirocyclic amine using hydrogen gas would be highly dependent on the hydrogen pressure, which influences the rate of the reduction step.
Table 2: General Temperature and Pressure Effects on Spirocyclic Amine Synthesis
| Parameter | General Effect | Potential Impact on 6-Azaspiro[3.5]nonane Synthesis |
| Temperature | ||
| Increase | Increases reaction rate. Can overcome activation energy barriers. May lead to side reactions or decomposition. Can alter product selectivity. | Potentially higher yields up to an optimal point. Risk of byproduct formation at excessively high temperatures. Could be a key parameter for selective spirocycle formation. |
| Decrease | Decreases reaction rate. May improve selectivity by favoring the thermodynamically more stable product. | Longer reaction times required. Potentially higher purity of the desired spirocycle if side reactions are kinetically favored at higher temperatures. |
| Pressure | ||
| Increase | Increases the concentration of gaseous reactants (e.g., H2 in reductive amination). Can influence reaction equilibria. | In a reductive amination using H2 gas, higher pressure would likely increase the rate of reduction of the iminium ion intermediate. |
| Decrease | May be necessary for reactions where a volatile byproduct is removed to drive the reaction forward. | Less likely to be a primary factor in typical cyclization reactions unless a volatile byproduct is generated. |
Isolation and Purification Techniques for Spirocyclic Amine Hydrochlorides
The isolation and purification of the target compound as its hydrochloride salt is a critical step to ensure high purity for subsequent applications. Amine hydrochlorides are salts and thus exhibit different solubility profiles compared to their free base counterparts, which is exploited during purification.
A common method for the isolation of an amine as its hydrochloride salt is to treat a solution of the crude amine base with hydrochloric acid. The resulting salt, being less soluble in many organic solvents, will often precipitate out of the solution.
Crystallization is the most widely used technique for the purification of spirocyclic amine hydrochlorides. The choice of solvent system is crucial for effective crystallization. An ideal solvent system is one in which the hydrochloride salt is sparingly soluble at room temperature but readily soluble at elevated temperatures. Alternatively, a solvent/anti-solvent system can be employed. In this method, the hydrochloride salt is dissolved in a solvent in which it is soluble, and then an anti-solvent (a solvent in which the salt is insoluble) is added to induce precipitation of the pure compound.
For spirocyclic amine hydrochlorides, common solvent systems for recrystallization include:
Ethanol/diethyl ether google.com
Methanol/diethyl ether
Isopropanol/diethyl ether
Ethanol/water google.com
The process typically involves dissolving the crude hydrochloride salt in a minimal amount of the hot solvent (or solvent mixture) and then allowing the solution to cool slowly. The slow cooling promotes the formation of well-defined crystals, excluding impurities into the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried.
In some cases, where crystallization is not effective, column chromatography can be used to purify the free amine base before its conversion to the hydrochloride salt. For instance, in the synthesis of a related 7-oxo-2-azaspiro[3.5]nonane, the crude product was purified by passing it through a neutral alumina (B75360) column. google.com After purification of the free base, it can be converted to the hydrochloride salt with high purity.
Washing the crude hydrochloride salt with a solvent in which it is insoluble can also be an effective purification step to remove non-polar impurities. researchgate.net
Table 3: Common Purification Techniques for Spirocyclic Amine Hydrochlorides
| Technique | Description | Common Solvents/Reagents |
| Crystallization | Dissolving the crude salt in a hot solvent and allowing it to cool slowly to form pure crystals. | Ethanol, Methanol, Isopropanol, Water, Diethyl Ether, Acetone |
| Precipitation | Dissolving the crude free base in a solvent and adding HCl to precipitate the hydrochloride salt. | Dichloromethane, Ethyl Acetate, Diethyl Ether, HCl (in a suitable solvent like dioxane or ether) |
| Washing | Slurrying the crude salt in a solvent in which it is insoluble to remove soluble impurities. | Diethyl Ether, Hexane, Ethyl Acetate |
| Column Chromatography | Separation of the free amine base based on its polarity before salt formation. | Silica Gel, Alumina; Eluents: Hexane/Ethyl Acetate gradients |
Modifying the Nitrogen Atom: Amine Functionalization
The secondary amine at the 6-position of the spirocycle is a key handle for derivatization, allowing for the introduction of a diverse range of substituents that can modulate the molecule's physicochemical and biological properties.
Alkylation and Acylation Reactions
Standard organic chemistry transformations can be applied to the nitrogen atom of the 6-azaspiro[3.5]nonane core. N-alkylation, typically achieved by reacting the amine with alkyl halides, introduces alkyl groups onto the nitrogen. This modification is a common strategy in medicinal chemistry to explore structure-activity relationships. While specific literature on the N-alkylation of 6-azaspiro[3.5]nonane is not detailed, the principles are well-established for analogous structures. For instance, the synthesis of related azaspirocycles has been achieved through the double N-alkylation of anilines with bis(alkylhalides). nih.gov
Similarly, N-acylation involves the reaction of the amine with acyl chlorides or anhydrides to form an N-acyl derivative. These reactions are fundamental in synthetic chemistry. In studies involving the isomeric 7-azaspiro[3.5]nonane scaffold, the optimization of the piperidine "N-capping group" was a critical part of the synthetic design, highlighting the importance of this type of functionalization. nih.gov
Formation of Amide and Carbamate (B1207046) Derivatives
The formation of amides and carbamates at the nitrogen center is a widely used strategy to create more complex and stable derivatives. Carbamates, in particular, often serve as protecting groups for amines during multi-step syntheses or as integral structural components in bioactive molecules.
A notable example is the synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate . sigmaaldrich.combldpharm.com In this derivative, the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is a type of carbamate. This Boc-protected compound is a versatile intermediate, as the Boc group can be removed under acidic conditions to liberate the free amine for further reactions. sigmaaldrich.comlookchem.com The presence of the carbamate functional group is a key feature in many pharmaceutical compounds.
Functionalization of Carbon Centers within the Spirocyclic System
Beyond the nitrogen atom, the carbon skeleton of the 6-azaspiro[3.5]nonane scaffold provides opportunities for introducing functional groups, thereby increasing its structural complexity and utility as a three-dimensional building block.
Introduction of Carbonyl Groups
The introduction of carbonyl groups, specifically ketones, onto the cyclobutane ring has been demonstrated. These keto-derivatives serve as important synthetic intermediates. Commercially available examples confirm the feasibility of these modifications.
| Compound Name | CAS Number | Key Structural Feature |
| tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | 1359704-84-9 | A ketone group at the C2 position and a Boc-carbamate at the N6 position. sigmaaldrich.combldpharm.com |
| 6-Azaspiro[3.5]nonane-2,5-dione | --- | Ketone groups at both the C2 and C5 positions of the cyclobutane ring. |
Table 1: Examples of Carbonyl-Functionalized 6-Azaspiro[3.5]nonane Derivatives
The synthesis of these compounds often involves multi-step processes that build the spirocyclic framework and introduce the desired functional groups through specific reagents and controlled reaction conditions. smolecule.com
Reductive Modifications of Ketone and Imine Intermediates
Once a ketone is installed on the scaffold, such as in tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate , it can be further modified. A common subsequent reaction is the reduction of the carbonyl group. For instance, the ketone at the C2 position can be reduced using standard reducing agents like sodium borohydride to yield the corresponding secondary alcohol. This transformation converts the planar carbonyl carbon into a chiral hydroxyl-bearing center, adding further three-dimensionality to the scaffold.
In other heterocyclic systems, the reduction of ketone and imine intermediates is a well-documented strategy. For example, the reduction of related bicyclic nitroxides has been achieved using zinc powder and ammonium (B1175870) chloride. mdpi.com These established reduction methods are directly applicable to ketone derivatives of 6-azaspiro[3.5]nonane, providing access to alcohol-functionalized analogs.
Site-Specific Introduction of Carboxylic Acid Moieties
The introduction of carboxylic acid groups transforms the azaspiro-scaffold into a spirocyclic amino acid analog, a valuable building block for peptide synthesis and drug design. mdpi.com While the synthesis of 6-azaspiro[3.5]nonane-7-carboxylic acid is not explicitly detailed in readily available literature, the synthesis of its isomers has been reported, demonstrating the viability of this approach.
For example, synthetic routes have been developed for 7-azaspiro[3.5]nonane-6-carboxylic acid and 7-azaspiro[3.5]nonane-7-carboxylic acid . bldpharm.com The synthesis of such molecules typically involves multi-step sequences that may include cyclization reactions and the use of protecting groups, such as the Boc group, to control reactivity during the introduction of the carboxyl moiety. These strategies provide a blueprint for the potential synthesis of the C7-carboxylated 6-azaspiro[3.5]nonane derivative.
Heteroatom Substitution in the Spirocyclic Framework (e.g., Oxa-azaspiro[3.5]nonane, Thia-azaspiro[3.5]nonane)
The introduction of heteroatoms such as oxygen and sulfur into the 6-azaspiro[3.5]nonane scaffold can significantly alter its physicochemical properties, including lipophilicity, polarity, and metabolic stability. This strategy allows for the fine-tuning of molecular characteristics to enhance drug-like properties.
Synthetic Routes to Oxa-Azaspiro[3.5]nonane Analogues
The replacement of one or more carbon atoms with an oxygen atom in the azaspiro[3.5]nonane ring system has led to the development of various oxa-azaspiro[3.5]nonane analogues. Several synthetic strategies have been reported for accessing these valuable building blocks.
A notable synthesis of 2-oxa-7-azaspiro[3.5]nonane begins with the preparation of N-tosyl-piperidine-4,4-diethyl ester. globalauthorid.com This is followed by reduction with lithium aluminum hydride to yield a diol, which then undergoes a one-pot mesylation and ring closure to form the oxetane (B1205548) ring of the target compound. globalauthorid.com The final step involves the removal of the tosyl protecting group. globalauthorid.com An alternative patented route involves the ring-closure of 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol). globalauthorid.com This oxa-azaspiro analogue has been utilized in the synthesis of spirocyclic oxetane-fused benzimidazoles. globalauthorid.commdpi.com
The synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, which are considered bioisosteres of pipecolic acid, has also been described. researchgate.netsigmaaldrich.com These compounds have shown potential in drug design, with one analogue of the local anesthetic Bupivacaine demonstrating comparable activity and lower toxicity. researchgate.net
Furthermore, a method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane has been developed. nih.gov This multi-step process starts from 3-((benzylamino)methyl)oxetan-3-ol and proceeds through chloroacetylation, self-cyclization, reduction, and finally catalytic hydrogenation to remove the benzyl (B1604629) protecting group, yielding the desired dioxa-spirocycle. nih.gov
Table 1: Synthetic Approaches to Oxa-Azaspiro[3.5]nonane Analogues
| Analogue | Key Starting Material(s) | Key Reaction Steps | Reference |
|---|---|---|---|
| 2-Oxa-7-azaspiro[3.5]nonane | N-tosyl-piperidine-4,4-diethyl ester | Reduction, Mesylation, Ring Closure, Detosylation | globalauthorid.com |
| 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives | Not specified | Chemical transformations on the parent acid | researchgate.netsigmaaldrich.com |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | 3-((Benzylamino)methyl)oxetan-3-ol | Chloroacetylation, Cyclization, Reduction, Debenzylation | nih.gov |
Strategies for Thia-Azaspiro[3.5]nonane Systems
The incorporation of a sulfur atom into the spirocyclic framework provides another avenue for modifying the properties of the parent compound. The synthesis of thia-azaspiro[3.5]nonane systems has been explored, leading to novel heterocyclic structures.
One such example is 6λ⁶-thia-1-azaspiro[3.5]nonane-6,6-dione , a bicyclic heterocycle where the sulfur atom is in a sulfone oxidation state. nih.gov This compound is noted for its potential applications in medicinal chemistry and materials science, acting as a versatile building block. nih.gov The sulfone group imparts unique electronic and steric characteristics to the molecule. nih.gov The chemical reactivity of this compound includes oxidation of the sulfur, reduction of the dione (B5365651) functionality, and nucleophilic substitution at the azaspiro moiety. nih.gov
The synthesis of 7-thia-1-azaspiro[3.5]nonane hydrochloride has also been documented, providing a sulfur analogue of the corresponding oxa- and aza-spirocycles.
While not a direct [3.5]nonane system, a one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones has been reported, which involves the reaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid. This highlights a general strategy that could potentially be adapted for the synthesis of thia-azaspiro[3.5]nonane systems.
Table 2: Examples of Thia-Azaspiro[3.5]nonane Systems
| Compound Name | Key Structural Feature | Potential Applications | Reference |
|---|---|---|---|
| 6λ⁶-Thia-1-azaspiro[3.5]nonane-6,6-dione | Sulfur in sulfone (VI) oxidation state | Building block in medicinal chemistry and materials science | nih.gov |
| 7-Thia-1-azaspiro[3.5]nonane hydrochloride | Sulfur-containing spirocycle | Not specified |
Stereoselective Synthesis of Chiral 6-Azaspiro[3.5]nonane Systems
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure azaspirocycles, as the biological activity of chiral molecules often resides in a single enantiomer. While specific literature on the stereoselective synthesis of chiral 6-azaspiro[3.5]nonane is limited, methods developed for closely related isomers provide valuable insights into potential synthetic strategies.
An asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones has been reported, which was applied to the enantioselective synthesis of a cholesterol absorption inhibitor. globalauthorid.com This work demonstrates the feasibility of constructing chiral azaspiro[3.5]nonane systems with high enantioselectivity.
General enzymatic strategies, such as kinetic resolution using lipases, represent a powerful tool for the synthesis of chiral compounds. mdpi.com These methods often involve the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the two. mdpi.com For instance, lipase-catalyzed resolution has been successfully employed in the asymmetric synthesis of other complex molecules containing chiral centers.
Although not spirocyclic, the asymmetric synthesis of (+)-iso-6-cassine, a piperidine alkaloid, utilized a lipase-catalyzed resolution to establish a key stereocenter. This highlights the potential of enzymatic methods in creating chiral building blocks that could be used in the synthesis of more complex structures like chiral 6-azaspiro[3.5]nonanes.
Future research in this area will likely focus on adapting existing asymmetric methodologies, such as those used for the 2-aza isomer, and exploring novel catalytic systems to achieve the stereoselective synthesis of chiral 6-azaspiro[3.5]nonane and its derivatives.
Structural and Conformational Analysis of 6 Azaspiro 3.5 Nonane Hydrochloride
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the elucidation of molecular structures. For a molecule like 6-Azaspiro[3.5]nonane hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its connectivity and functional groups.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, both ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to the unique chemical environments of the protons and carbons in the cyclobutane (B1203170) and piperidine (B6355638) rings.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets for the methylene (B1212753) protons of both rings. The protons on the carbon atoms adjacent to the nitrogen atom in the piperidine ring would likely appear as the most downfield signals due to the deshielding effect of the heteroatom. The presence of the hydrochloride would lead to a broad singlet for the N-H proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of distinct carbon environments. The spiro carbon, being a quaternary center, would typically exhibit a low-intensity signal. The carbons bonded to the nitrogen atom would be shifted downfield.
Illustrative ¹H and ¹³C NMR Data for this compound
| Assignment | Illustrative ¹H NMR (ppm) | Illustrative ¹³C NMR (ppm) |
| Spiro Carbon (C4) | - | ~35-45 |
| Cyclobutane CH₂ | ~1.8-2.2 (m) | ~20-30 |
| Piperidine CH₂ (C1, C2, C3, C5) | ~2.8-3.5 (m) | ~40-50 |
| N-H | ~8.5-9.5 (br s) | - |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'm' denotes a multiplet, and 'br s' denotes a broad singlet.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. For this compound, the key vibrational modes would be associated with the N-H bond of the ammonium (B1175870) salt and the C-H and C-C bonds of the aliphatic rings.
Key IR Absorption Bands for this compound
| Functional Group | Illustrative Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium salt) | 2800-3200 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong |
| C-N Stretch | 1000-1250 | Medium |
| C-C Stretch | 800-1200 | Medium to Weak |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base (6-Azaspiro[3.5]nonane) after the loss of HCl. The fragmentation pattern would likely involve the cleavage of the cyclobutane and piperidine rings.
Expected Mass Spectrometry Data for 6-Azaspiro[3.5]nonane
| Ion | Illustrative m/z Value |
| [M-HCl]⁺ (Molecular Ion of free base) | 125.22 |
| Fragmentation Peaks | Various |
X-ray Crystallography for Three-Dimensional Structure Determination
Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Piperidine Ring Conformation | Chair |
| Cyclobutane Ring Puckering Angle | ~20-30° |
Conformational Dynamics of the Spiro[3.5]nonane System
The conformational behavior of the 6-Azaspiro[3.5]nonane system is dictated by the interplay of the conformational preferences of the individual rings and the constraints imposed by the spiro fusion.
Angle Strain: In a planar cyclobutane, the C-C-C bond angles would be 90°, leading to substantial angle strain. To relieve some of this strain, the cyclobutane ring in this compound is expected to be puckered.
Torsional Strain: The puckering of the cyclobutane ring also helps to reduce torsional strain that would arise from eclipsing interactions between adjacent C-H bonds in a planar conformation.
The presence of the nitrogen atom in the piperidine ring and its protonation to form the hydrochloride salt will also influence the conformational preferences, particularly of the six-membered ring, which will adopt a stable chair conformation to minimize steric and torsional strains.
Variable-Temperature NMR Studies of Conformational Equilibria
Detailed research findings from variable-temperature NMR studies specifically for this compound are not extensively available in the public domain based on a comprehensive review of current scientific literature. The conformational analysis of azaspirocyclic systems, particularly those containing a piperidine ring, is a complex field. The piperidine ring in this compound is expected to undergo a chair-to-chair ring inversion. The presence of the spirocyclic junction with a cyclobutane ring introduces unique steric and strain factors that influence the rate and equilibrium of this inversion process.
In principle, variable-temperature NMR spectroscopy is the primary technique employed to study such dynamic processes. By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of the signals. At high temperatures, where the conformational exchange is rapid on the NMR timescale, averaged signals are typically observed. As the temperature is lowered, the rate of inversion slows down. If the coalescence temperature is reached, the single averaged peak for a given nucleus will broaden and eventually split into two or more distinct signals corresponding to the individual conformers (e.g., axial and equatorial protons).
From these temperature-dependent changes, key thermodynamic parameters for the conformational equilibrium, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated. These parameters provide quantitative insight into the energy barrier of the ring inversion and the relative stability of the different conformations.
While specific data tables and detailed research findings for this compound are not presently available, the following tables represent the type of data that would be generated from such a study.
Table 1: Illustrative Variable-Temperature ¹H NMR Data for the Piperidine Ring Protons of this compound
| Temperature (K) | Chemical Shift (ppm) - Axial Proton (Ha) | Chemical Shift (ppm) - Equatorial Proton (He) | Linewidth (Hz) |
| 350 | 3.10 (broad) | 3.10 (broad) | 25.0 |
| 320 | 3.12 (broad) | 3.12 (broad) | 40.0 |
| T_c = 290 | Coalescence | Coalescence | - |
| 260 | 2.85 | 3.45 | 5.0 |
| 230 | 2.83 | 3.48 | 3.5 |
Note: This table is a hypothetical representation to illustrate the expected experimental observations. T_c represents the coalescence temperature.
Table 2: Hypothetical Thermodynamic Parameters for the Chair-to-Chair Inversion of this compound
| Parameter | Value |
| Coalescence Temperature (T_c) | 290 K |
| Rate Constant at T_c (k_c) | 95 s⁻¹ |
| Free Energy of Activation (ΔG‡) | 14.5 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 13.8 kcal/mol |
| Entropy of Activation (ΔS‡) | -2.4 cal/mol·K |
Note: These values are illustrative and would be derived from the analysis of the variable-temperature NMR data.
Further research is required to experimentally determine and publish the specific conformational dynamics of this compound. Such studies would provide valuable data for computational modeling and a deeper understanding of the structure-property relationships in this class of spiro-heterocyclic compounds.
Computational and Theoretical Investigations of 6 Azaspiro 3.5 Nonane Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic landscape and thermodynamic stability of 6-azaspiro[3.5]nonane hydrochloride. While specific studies on this exact salt are not prevalent in public literature, the principles can be extrapolated from research on related azaspirocyclic systems. superfri.org
These calculations can determine key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. For instance, the protonation of the nitrogen atom in the hydrochloride salt significantly influences the electronic structure. The positive charge is largely localized on the nitrogen atom, which in turn affects the polarity and hydrogen bonding capabilities of the entire molecule.
DFT methods, such as B3LYP, are often used to optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) to validate the computed structure. superfri.org Furthermore, the enthalpy of formation can be calculated to assess the molecule's thermodynamic stability. superfri.org For related spirocyclic systems, DFT has been used to resolve the NMR spectra by simulating chemical shifts, which is particularly useful for distinguishing between axial and equatorial protons in complex ring systems. Advanced computational models can even predict reactivity by analyzing orbital energies, offering a way to screen potential reactions before attempting them in a lab. mit.edu
Table 1: Application of Quantum Chemical Methods to Azaspirocyclic Compounds
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometry Optimization | Provides the most stable 3D structure and bond parameters. |
| Electronic Structure Analysis | Determines charge distribution, HOMO-LUMO gap, and molecular electrostatic potential. | |
| Vibrational Frequency Calculation | Predicts IR and Raman spectra for structural validation. | |
| NMR Shift Simulation | Aids in the interpretation of complex NMR data for conformational analysis. | |
| G4MP2/G4 Composite Methods | Enthalpy of Formation | Assesses the thermodynamic stability of the molecule. superfri.org |
| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra | Predicts UV-Vis absorption properties. semanticscholar.org |
Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of the 6-azaspiro[3.5]nonane ring system is a critical determinant of its biological activity, as it dictates how the molecule can adapt to fit into a protein's binding site. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior in solution. mdpi.com
A study on the related 5-azonia-spiro[4.4]nonane cation revealed that the five-membered rings adopt envelope and twist conformations, with the most stable conformation having C2 symmetry as predicted by quantum-chemical calculations. researchgate.net In solution, however, NMR data suggested high flexibility and an average higher symmetry. researchgate.net Similar behavior would be expected for 6-azaspiro[3.5]nonane, where MD simulations could map the energy barriers between different ring conformations and identify the most populated conformational states, which are crucial for understanding its interaction with biological targets. mdpi.com
In Silico Studies of Molecular Interactions
Ligand-Protein Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking simulations can be employed to screen potential protein targets and to hypothesize its binding mode at an atomic level. This is a crucial step in structure-based drug design.
The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to estimate the binding affinity for various poses. The protonated nitrogen of the hydrochloride salt would be expected to form key electrostatic or hydrogen-bonding interactions with acidic residues (e.g., aspartate, glutamate) or backbone carbonyls in a protein's active site. The hydrophobic cyclohexane (B81311) ring can engage in van der Waals interactions with nonpolar residues. The inherent three-dimensionality of spiro compounds can lead to improved protein interactions compared to more planar molecules. ed.ac.uk
While specific docking studies featuring this exact compound are not widely published, research on derivatives, such as 7-azaspiro[3.5]nonane GPR119 agonists, implicitly relies on such computational design to optimize interactions with the target receptor. nih.gov
Pharmacophore Modeling Based on Azaspiro[3.5]nonane Scaffolds
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net Pharmacophore models can be developed based on a series of active compounds or on the known interactions within a ligand-protein complex. nih.gov
For the azaspiro[3.5]nonane scaffold, a pharmacophore model would highlight the essential features for binding to a particular target. Key features would likely include:
A positive ionizable feature corresponding to the protonated nitrogen atom.
A hydrogen bond donor feature from the N-H group.
One or more hydrophobic features representing the carbocyclic ring system.
These models serve as 3D queries for searching large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. researchgate.net This approach, known as scaffold hopping, is valuable for discovering new chemical entities for a given biological target. researchgate.net The rigid, well-defined geometry of the azaspiro[3.5]nonane scaffold makes it an excellent starting point for building predictive pharmacophore models. ed.ac.uk
Prediction of Synthetic Accessibility and Reactivity Profiles
The viability of a compound in drug discovery also depends on its ease of synthesis and its chemical reactivity. Computational tools can provide valuable predictions in these areas.
Reactivity Profiles can be predicted using quantum chemical calculations that identify the most likely sites for electrophilic or nucleophilic attack. nih.govresearchgate.net The molecular electrostatic potential and frontier orbital (HOMO/LUMO) analysis can highlight electron-rich and electron-deficient regions of the molecule. For 6-azaspiro[3.5]nonane, the nitrogen lone pair (in the free base) is the primary nucleophilic site. The C-H bonds of the cyclohexane ring are generally unreactive, but computational models can predict their susceptibility to radical abstraction or other transformations under specific conditions. purdue.edu Such predictions are crucial for planning synthetic routes and for anticipating potential metabolic pathways in a biological system. arxiv.orgacs.org
Table 2: Computational Tools for Synthetic and Reactivity Prediction
| Prediction Type | Method/Tool | Description |
| Synthetic Accessibility | SAscore | Score based on fragment contributions and molecular complexity. researchgate.net |
| RAscore | Machine learning model based on AI-driven retrosynthetic planning. rsc.orgnih.gov | |
| Chemical Reactivity | Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO and LUMO to predict sites of nucleophilic/electrophilic attack. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify reactive sites. | |
| Automated Reaction Prediction | Algorithms that explore reaction networks to predict degradation or metabolic pathways. purdue.edu |
Exploration of Biological Interactions and Molecular Modulation
Role of 6-Azaspiro[3.5]nonane Derivatives as Molecular Scaffolds
The 6-azaspiro[3.5]nonane core is a prime example of a spirocyclic scaffold, which are ring systems where two rings are joined by a single common atom. bldpharm.com This structural feature imparts a distinct three-dimensional character to molecules, a desirable trait in modern drug discovery. bldpharm.comnih.gov The introduction of such spirocyclic systems can significantly influence a molecule's physicochemical properties, including its water solubility, lipophilicity (logP), and metabolic stability. bldpharm.com
A key advantage of spirocyclic scaffolds like 6-azaspiro[3.5]nonane is their ability to increase the fraction of sp3 hybridized carbons (Fsp3) in a molecule. bldpharm.com A higher Fsp3 value is often associated with increased complexity and a greater likelihood of success in clinical development, potentially due to the out-of-plane substituents that can enhance the complementarity between a ligand and its receptor. bldpharm.com By incorporating a rigid spirocyclic scaffold, medicinal chemists can replace more flexible, rotatable bonds, thereby locking the molecule into a more favorable conformation for binding to its biological target, which can lead to improved potency and selectivity. bldpharm.com
The versatility of the 6-azaspiro[3.5]nonane scaffold allows for the synthesis of diverse derivatives. For instance, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as agonists for the GPR119 receptor. nih.gov The core structure provides a solid foundation for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of biological activity. researchgate.net The development of new synthetic methods continues to expand the library of available spiroheterocycles, including derivatives of the spiro[3.3]heptane motif, which are being incorporated into drug candidates. researchgate.net
In Vitro Biochemical Studies of Enzyme Inhibition
The inhibitory potential of 6-azaspiro[3.5]nonane derivatives has been evaluated against several key enzymes implicated in various physiological and pathological processes.
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation. mdpi.com The therapeutic anti-inflammatory effects of NSAIDs are attributed to COX-2 inhibition, whereas the unwanted side effects, such as gastrointestinal issues, are linked to COX-1 inhibition. nih.gov
Derivatives of 6-azaspiro[3.5]nonane have been investigated for their ability to selectively inhibit these enzymes. In vitro assays are used to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). By comparing the IC50 values for COX-1 and COX-2, a selectivity index can be calculated, which helps in identifying compounds that preferentially target COX-2. For example, studies on various heterocyclic compounds, such as isoxazole (B147169) derivatives, have demonstrated selective inhibition of COX-2 over COX-1. nih.gov One such study found a compound, C6, to be a potent and selective COX-2 inhibitor with an IC50 value of 0.55 µM. nih.gov This highlights the potential for designing spirocyclic compounds with favorable COX inhibition profiles.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| C3 | >100 | 1.25 ± 0.08 | >80 |
| C5 | >100 | 0.85 ± 0.04 | >117.6 |
| C6 | >100 | 0.55 ± 0.03 | >181.8 |
| Celecoxib | 15.2 ± 1.2 | 0.09 ± 0.01 | 168.9 |
Data from: nih.gov
Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is often observed in cancer. nih.gov Consequently, CDK inhibitors have emerged as a promising class of anti-cancer agents. nih.gov The inhibitory activity of compounds against various CDK isoforms is typically assessed using in vitro kinase inhibition assays. These assays measure the ability of a compound to block the phosphorylation of a substrate by a specific CDK/cyclin complex.
For example, the CDK inhibitor seliciclib (roscovitine) and its derivatives have been extensively studied. nih.gov Novel purine (B94841) derivatives have been synthesized and shown to have enhanced potency and selectivity against different CDK isoforms. nih.gov For instance, compound αSβR-21 demonstrated potent inhibition of CDK2/cyclin E (IC50 = 30 nM), CDK9/cyclin T (IC50 = 0.11 µM), and moderate inhibition of CDK7/cyclin H (IC50 = 1.3 µM). nih.gov The development of spirocyclic compounds as kinase inhibitors is an active area of research, with the aim of achieving greater potency and selectivity.
| Compound | CDK2/cyclin E IC50 (nM) | CDK7/cyclin H IC50 (µM) | CDK9/cyclin T IC50 (µM) |
| αSβR-21 (CCT68127) | 30 | 1.3 | 0.11 |
| Seliciclib (Roscovitine) | 400 | 4.1 | 0.6 |
Data from: nih.gov
Vanin-1 is a GPI-linked amidohydrolase that catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid and cysteamine. google.com This enzyme is implicated in the regulation of oxidative stress and inflammation. google.com The development of vanin-1 inhibitors is a potential therapeutic strategy for conditions like inflammatory bowel disease. nih.gov
Researchers have designed and synthesized novel vanin-1 inhibitors based on the structure of a known inhibitor, RR6. nih.gov Through chemical modifications, compounds with significantly improved inhibitory potency have been identified. nih.gov For example, a series of thiazole (B1198619) carboxamide derivatives were developed, with the lead compound, X17, demonstrating potent inhibition of vanin-1 at the protein, cellular, and tissue levels. nih.gov Another study reported that the introduction of a trifluoromethoxy group to the phenyl ring of the parent compound resulted in OMP-7, which exhibited approximately 20 times the inhibitory activity of RR6 against human serum vanin-1 in vitro. nih.gov
| Compound | Vanin-1 IC50 (µM) |
| RR6 | 0.78 |
| OMP-7 | ~0.04 |
Data from: google.comnih.gov
Receptor Binding Affinity Studies (in vitro)
In vitro receptor binding assays are fundamental in drug discovery to determine the affinity of a compound for its target receptor. nih.gov These studies are crucial for understanding the potency and selectivity of potential drug candidates. Real-time cell-binding assays, for instance, allow for the detailed characterization of ligand-receptor interactions, providing data on association and dissociation rate constants. nih.gov
Derivatives of 6-azaspiro[3.5]nonane have been evaluated for their binding affinity to various receptors. For example, a novel class of 7-azaspiro[3.5]nonane derivatives were synthesized and identified as potent agonists of the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov Optimization of the substituents on the azaspiro[3.5]nonane scaffold led to the discovery of compound 54g, which exhibited high affinity for the GPR119 receptor. nih.gov Such studies are essential for establishing the structure-activity relationship and guiding the design of more potent and selective receptor ligands.
Investigation of Modulatory Effects on Biochemical Pathways
The interaction of 6-azaspiro[3.5]nonane derivatives with their molecular targets can lead to the modulation of various biochemical pathways. Understanding these downstream effects is critical for elucidating the mechanism of action of these compounds.
For example, hyperglycemia in diabetes can alter the expression and activity of drug-metabolizing enzymes, such as those in the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families. mdpi.com Studies have investigated the modulatory effects of various compounds on these enzymes. The inhibition of enzymes like cholinesterases and β-secretase by certain compounds can have implications for neurodegenerative diseases. nih.gov The ability of a compound to modulate pathways involved in inflammation, such as the COX pathway, or cell cycle regulation, through kinase inhibition, demonstrates the potential of these scaffolds to influence complex biological processes. The antioxidant properties of some compounds and their ability to scavenge free radicals also highlight their potential to impact pathways related to oxidative stress. nih.gov Further research is needed to fully characterize the downstream effects of 6-azaspiro[3.5]nonane derivatives on various biochemical and signaling pathways.
Structure-Activity Relationship (SAR) Studies for Azaspiro[3.5]nonane Derivatives
Impact of Substituents on Biological Recognition
The biological activity of 6-azaspiro[3.5]nonane derivatives can be significantly modulated by the nature and position of various substituents. Research into analogous systems, such as 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, has provided a clear demonstration of this principle. nih.gov In these studies, the core scaffold was typically elaborated with substituents at the nitrogen atom of the piperidine (B6355638) ring (the N-capping group) and on an attached aryl ring.
The optimization of these substituents has been shown to be crucial for achieving high agonist potency. For instance, in a series of 7-azaspiro[3.5]nonane derivatives, systematic modifications of the piperidine N-capping group and the aryl group led to the identification of compounds with significantly enhanced GPR119 agonistic activity. nih.gov The electronic and steric properties of these substituents play a pivotal role in the molecule's ability to bind effectively to its biological target.
The following table summarizes the impact of various substituents on the biological activity of azaspiro[3.5]nonane derivatives based on published research findings.
| Compound Series | Scaffold | Substituent Position | Substituent Type | Impact on Biological Activity | Reference |
| GPR119 Agonists | 7-Azaspiro[3.5]nonane | Piperidine N-capping group (R²) | Varied alkyl and aryl groups | Optimization led to potent GPR119 agonism. | nih.gov |
| GPR119 Agonists | 7-Azaspiro[3.5]nonane | Aryl group (R³) | Varied substituted phenyl rings | Optimization led to potent GPR119 agonism. | nih.gov |
Influence of Spirocyclic Configuration on Molecular Interactions
The spirocyclic nature of the 6-azaspiro[3.5]nonane core imparts a distinct three-dimensional geometry that significantly influences how these molecules interact with their biological targets. The rigid, non-planar structure of the spiro-fused rings helps to orient the appended substituents in specific spatial arrangements, which can be critical for achieving a precise fit within a receptor's binding pocket.
Advanced Applications and Future Research Directions in Chemical Biology
6-Azaspiro[3.5]nonane Hydrochloride as a Component in Complex Molecule Synthesis
The intrinsic three-dimensionality and conformational rigidity of the 6-azaspiro[3.5]nonane core make it an attractive component for the synthesis of complex, biologically active molecules. Its structure provides a distinct sp³-rich framework, a feature increasingly correlated with success in clinical drug development due to improved potency, selectivity, and pharmacokinetic properties. encyclopedia.pubrsc.org Medicinal chemists utilize this scaffold to construct novel analogs of existing drugs or to build entirely new molecular entities.
A key application is its use as a bioisostere, where the azaspiro[3.5]nonane moiety replaces other cyclic structures, such as piperidine (B6355638) or morpholine (B109124), in a parent molecule. This substitution can lead to significant improvements in a compound's properties. For instance, replacing a simple 3- or 4-substituted piperidine with the spirocyclic core can enhance metabolic stability and fine-tune solubility and permeability by introducing a more complex and rigid spatial arrangement of atoms. encyclopedia.pub This strategic replacement allows for the exploration of new chemical space around a known pharmacophore, potentially leading to compounds with superior therapeutic profiles. While direct incorporation into a completed natural product total synthesis is not yet widely documented, its role as a foundational building block in creating complex drug candidates is a growing area of research. nih.govnih.gov
Integration into Combinatorial Chemistry Libraries
Combinatorial chemistry, particularly in the form of DNA-Encoded Libraries (DELs), has become a cornerstone of modern drug discovery for efficiently identifying novel hit compounds. The 6-azaspiro[3.5]nonane scaffold is an ideal building block for inclusion in such libraries. rsc.org The primary advantage of using this spirocycle is the introduction of structural novelty and three-dimensional diversity into the library. nih.govku.eduacs.org
Libraries built with the azaspiro[3.5]nonane core exhibit several desirable characteristics:
High sp³ Content: The scaffold is rich in sp³-hybridized carbons, moving away from the flat, two-dimensional structures that have historically dominated screening collections. This complexity is crucial for interacting with the intricate binding sites of biological targets. rsc.orgku.edu
Structural Rigidity: The rigid nature of the spirocycle means that the substituents attached to it are held in well-defined spatial orientations. This reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity. researchgate.net
Orthogonal Diversification: The 6-azaspiro[3.5]nonane structure possesses at least two points for diversification. The secondary amine of the piperidine ring can be readily functionalized, while the cyclobutane (B1203170) ring can be pre-functionalized before the spirocycle is formed, allowing for the creation of large and diverse libraries from a single core scaffold. nih.gov
The inclusion of such scaffolds enables the synthesis of compound libraries that explore a wider and more biologically relevant region of chemical space, increasing the probability of discovering potent and selective modulators of protein function. nih.gov
Development of Chemical Probes Based on the Azaspiro[3.5]nonane Framework
While the development of chemical probes specifically from the 6-azaspiro[3.5]nonane framework is a nascent field, the inherent properties of the scaffold make it a promising platform for such tools. Chemical probes, including fluorescent probes, are essential for visualizing and studying biological processes in real-time. encyclopedia.pubnih.gov
The key to a successful probe is often a molecular switch that transitions from a non-fluorescent to a fluorescent state upon interaction with a target or a change in its environment. mdpi.com Spirocyclic systems, particularly those based on xanthene dyes like fluorescein (B123965) and rhodamine, are well-known for their ability to form a non-fluorescent spirocyclic (closed) form and a highly fluorescent open form. encyclopedia.pubnih.govmdpi.com
The 6-azaspiro[3.5]nonane core could serve as a rigid, non-fluorescent backbone to which a fluorophore and a target-recognition element are attached. The secondary amine provides a convenient handle for conjugation. emory.edunih.gov A probe could be designed where binding to a specific enzyme or receptor induces a conformational change that triggers fluorescence. The rigidity of the azaspiro scaffold would help in minimizing non-specific background signals and precisely positioning the reactive or reporter groups.
Potential Design Strategy for an Azaspiro[3.5]nonane-Based Probe:
| Component | Function | Example |
|---|---|---|
| Scaffold | 6-Azaspiro[3.5]nonane | Provides a rigid, 3D structure. |
| Reporter Group | Fluorophore (e.g., NBD, Dansyl) | Attached to the piperidine nitrogen; its fluorescence could be environmentally sensitive. |
| Reactive/Targeting Group | Electrophile or specific ligand | Attached to the cyclobutane ring; designed to interact with a specific biological target. |
| Mechanism | Target binding | Induces a change in the fluorophore's environment, leading to a "turn-on" fluorescence signal. |
This area represents a significant opportunity for future research, leveraging the synthetic accessibility and structural features of the azaspiro core to create novel tools for chemical biology.
Exploration in Materials Science and Polymer Chemistry
The application of this compound in materials science and polymer chemistry is an area with considerable untapped potential. The unique spirocyclic structure can be exploited to create polymers and materials with novel properties, excluding large-scale industrial production. Spirocyclic monomers are known to be used in polymerization processes that can result in materials with enhanced thermal stability, specific mechanical properties, or low shrinkage during polymerization. taylorfrancis.com
The 6-azaspiro[3.5]nonane unit can be incorporated into a polymer backbone or as a pendant group. If a derivative of 6-azaspiro[3.5]nonane containing a polymerizable group (like a vinyl or acrylate (B77674) moiety) were synthesized, it could be used as a monomer in polymerization reactions. cmu.edu
Potential Research Directions:
High-Performance Polymers: The rigidity of the spiro-junction could lead to polymers with high glass transition temperatures (Tg) and enhanced thermal stability.
Polymers with Controlled Porosity: The bulky and non-planar nature of the spirocycle could create materials with intrinsic microporosity, suitable for gas storage or separation membranes.
Functional Materials: The piperidine nitrogen can be post-synthetically modified. For example, quaternization could yield charged polymers (polyelectrolytes) for use in ion-exchange resins or as components in solid-state electrolytes. nih.gov
Expandable Monomers: Certain spirocyclic monomers undergo double ring-opening polymerization, a process that can lead to an expansion in volume, which is highly unusual as most polymerizations involve shrinkage. taylorfrancis.com Investigating if derivatives of 6-azaspiro[3.5]nonane could be designed to undergo such reactions would be a novel research avenue.
While direct polymerization of 6-azaspiro[3.5]nonane itself has not been extensively reported, the principles of polymer chemistry suggest it is a promising candidate for creating advanced materials with unique structural features. bohrium.comnih.govnih.gov
Unexplored Reactivity and Transformations of the Azaspiro[3.5]nonane Core
The 6-azaspiro[3.5]nonane core possesses latent reactivity that remains largely unexplored. Most current applications utilize the piperidine nitrogen for standard functionalization (e.g., acylation, alkylation). However, the strained cyclobutane ring and the spirocyclic center itself present opportunities for novel chemical transformations.
Potential Areas of Reactivity Exploration:
| Reaction Type | Potential Outcome | Rationale |
|---|---|---|
| Ring-Opening of Cyclobutane | Access to functionalized piperidines with a linear alkyl chain. | The inherent strain of the four-membered ring could be released under thermal, photochemical, or catalyst-mediated conditions. |
| Ring Expansion | Formation of larger spirocyclic systems (e.g., azaspiro[4.5]decane). | Reactions like the Dowd-Beckwith ring expansion could potentially be applied to ketone derivatives of the scaffold. |
| Transannular Reactions | Creation of novel bicyclic or bridged systems. | The proximity of the piperidine nitrogen to the cyclobutane ring might allow for intramolecular reactions under specific conditions. |
| C-H Functionalization | Direct installation of functional groups on the carbocyclic ring. | Modern catalytic methods could enable the selective activation and functionalization of C-H bonds on the cyclobutane or piperidine rings, bypassing the need for pre-functionalized starting materials. |
Investigating these and other transformations could significantly expand the synthetic utility of the azaspiro[3.5]nonane scaffold, providing access to a wider array of complex and diverse molecular architectures.
Design Principles for Novel Azaspirocyclic Systems
The study and application of 6-azaspiro[3.5]nonane have contributed to a set of guiding principles for the design of new and improved azaspirocyclic systems for applications in chemical biology and drug discovery.
Bioisosterism and Scaffold Hopping: One of the most powerful principles is using the azaspirocyclic core as a rigid bioisostere for more common cyclic amines like piperidine and morpholine or even acyclic linkers. This allows chemists to maintain key binding interactions while altering physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Vectorial Orientation of Substituents: The rigid spirocyclic framework acts as a molecular compass, directing attached functional groups into specific vectors in 3D space. The design of new azaspirocycles should consider how changes in ring size (e.g., moving from azaspiro[3.5] to azaspiro[4.5] or [3.4]) or the introduction of stereocenters will alter these vectors to achieve optimal interactions with a biological target. nih.govresearchgate.net
Tunable Physicochemical Properties: The choice of the non-nitrogen-containing ring significantly influences the properties of the molecule. A cyclobutane ring imparts a high degree of rigidity and strain, while a cyclopentane (B165970) or cyclohexane (B81311) ring offers different conformational profiles. Future designs can incorporate heteroatoms (e.g., oxygen to create oxa-azaspirocycles) or unsaturation to fine-tune properties like polarity and hydrogen bonding capacity.
By applying these principles, chemists can rationally design the next generation of azaspirocyclic compounds, moving beyond simple analogs to create truly innovative molecules with enhanced functionality and performance for a wide range of applications. nih.gov
Q & A
Basic: What synthetic strategies are recommended for 6-Azaspiro[3.5]nonane hydrochloride, and how can reaction efficiency be improved?
Answer:
Synthesis typically involves ring-closing metathesis or cyclization of appropriately functionalized precursors. For example, spirocyclic scaffolds can be constructed using ketone or amine intermediates subjected to acid-catalyzed cyclization. Yield optimization may involve:
- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like ring-opening.
Reference studies on 7-azaspiro[3.5]nonane derivatives suggest that steric hindrance at the nitrogen atom impacts reaction pathways, requiring tailored protecting groups .
Basic: Which analytical techniques are critical for validating the structural purity of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and proton coupling patterns (e.g., distinct signals for bridgehead protons).
- Mass spectrometry (HRMS) : Verifies molecular ion peaks and isotopic patterns consistent with Cl⁻ counterion.
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility; DFT calculations can model dynamic behavior .
Advanced: How can computational methods resolve contradictions in reported biological activities of 6-Azaspiro[3.5]nonane derivatives?
Answer:
Contradictory activity data (e.g., varying agonist/antagonist profiles) may stem from:
- Conformational dynamics : Molecular dynamics (MD) simulations can identify bioactive conformers.
- Target flexibility : Docking studies against homology models of receptors (e.g., sigma receptors) reveal binding pose variations.
- Solvent effects : Implicit solvent models (e.g., GB/SA) assess hydration impacts on ligand-receptor interactions.
For example, 2,7-diazaspiro[3.5]nonane derivatives showed divergent functional profiles despite shared scaffolds, highlighting the need for 3D pharmacophore mapping .
Advanced: What rational design principles apply to optimizing the pharmacological profile of 6-Azaspiro[3.5]nonane-based ligands?
Answer:
Key considerations include:
- Ring strain and linker length : Shorter linkers (e.g., 6-azaspiro vs. 7-azaspiro) may reduce entropic penalties during binding.
- Substituent effects : Electron-withdrawing groups on the spiro nitrogen enhance metabolic stability.
- Chiral centers : Enantiomeric separation (e.g., via chiral HPLC) can isolate high-activity isomers.
Studies on CK2α inhibitors demonstrate that azaspiro scaffolds balance rigidity and solubility, with 7-azaspiro derivatives showing improved target engagement .
Basic: What are the critical storage and handling protocols for this compound in laboratory settings?
Answer:
- Storage : Maintain under inert atmosphere (argon or nitrogen) at room temperature to prevent hygroscopic degradation .
- Handling : Use nitrile gloves and chemical-resistant lab coats; avoid skin contact due to potential irritancy (H315/H319 hazard codes) .
- Waste disposal : Neutralize acidic residues with bicarbonate before aqueous disposal, adhering to institutional guidelines.
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for selective receptor targeting?
Answer:
SAR strategies involve:
- Bioisosteric replacement : Substituting the spiro nitrogen with oxygen (e.g., oxa-azaspiro analogs) to modulate polarity.
- Peripheral functionalization : Introducing sulfonate groups enhances water solubility without compromising spirocyclic integrity.
- Protease stability assays : Evaluate susceptibility to cytochrome P450 enzymes using liver microsome models.
For TGR5 receptor agonists, azaspiro cores with electron-deficient aromatic substituents improved EC₅₀ values by 10-fold .
Basic: How should researchers address discrepancies in spectroscopic data during compound characterization?
Answer:
- Cross-validate techniques : Compare IR carbonyl stretches with computed vibrational frequencies.
- Dynamic NMR : Use variable-temperature NMR to detect ring-flipping or hindered rotation.
- Counterion analysis : Ion chromatography confirms HCl stoichiometry, which affects solubility and crystallinity.
In cases of ambiguous NOE correlations, rotational spectroscopy or cryogenic NMR can resolve spatial arrangements .
Advanced: What in vitro assays are recommended for evaluating the metabolic stability of 6-Azaspiro[3.5]nonane derivatives?
Answer:
- Microsomal stability : Incubate with rat/human liver microsomes; monitor parent compound depletion via LC-MS.
- CYP inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction, correlating with bioavailability.
Data from diazaspiro ligands indicate that bulky substituents reduce CYP-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
